

Improving 2-phenylethanol tolerance in yeast through adaptive laboratory evolution

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Compound of Interest

Compound Name: 2-Phenylethanol

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Technical Support Center: Improving 2-Phenylethanol (2-PE) Tolerance in Yeast

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using adaptive laboratory evolution (ALE) to enhance **2- phenylethanol** (2-PE) tolerance in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration of 2-PE for an ALE experiment?

A1: The initial 2-PE concentration should be inhibitory but not lethal, allowing for gradual adaptation. A common starting point is a concentration that reduces the growth rate by approximately 50% (IC50). For many S. cerevisiae strains, this is in the range of 1.5 g/L.[1][2] It's crucial to determine the minimum inhibitory concentration (MIC) for your specific parental strain before beginning the evolution experiment.[1][2]

Q2: How is an ALE experiment for 2-PE tolerance typically performed?

A2: ALE for 2-PE tolerance is generally conducted using successive batch cultures.[1][2] The yeast population is cultured in a medium containing a sub-lethal concentration of 2-PE. Once the culture reaches a specific optical density (e.g., OD600 of 8) within a set timeframe (e.g., 24 hours), a small volume is transferred to a fresh medium with a slightly higher 2-PE







concentration.[3] This process is repeated, gradually increasing the selective pressure and allowing the yeast population to adapt.[2][3]

Q3: How long should an ALE experiment be run?

A3: The duration of an ALE experiment can vary significantly, lasting from weeks to months, spanning hundreds of generations. The experiment continues until the desired level of tolerance is achieved or until the population's fitness no longer improves. It is common to continue the selection until the yeast can tolerate significantly higher concentrations of 2-PE, for instance, up to 3.4 g/L.[1][2]

Q4: What are the key genes and mutations associated with improved 2-PE tolerance?

A4: Whole-genome sequencing of evolved strains has identified mutations in several key genes. A recurrent mutation is found in the transcription factor PDR1.[4][5][6] Gain-of-function mutations in PDR1 can lead to the upregulation of ATP-binding cassette (ABC) transporters, which are involved in exporting toxic compounds from the cell.[4] Other studies have identified mutations in genes like HOG1, which is involved in the high-osmolarity signaling pathway, suggesting a general stress response mechanism.[2]

Q5: What physiological changes are observed in 2-PE tolerant strains?

A5: Evolved strains often exhibit significant physiological changes. For instance, a mutation in PDR1 has been shown to increase the ratio of unsaturated to saturated fatty acids in the cell membrane, decrease cell membrane damage, and increase ergosterol content.[4][5][6] These changes likely contribute to maintaining membrane fluidity and integrity in the presence of 2-PE. Additionally, evolved strains may show an altered metabolic state, reflecting a typical environmental stress response (ESR).[1][2]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Causes	Suggested Solutions
Yeast population is not growing or dying after the initial 2-PE challenge.	The initial 2-PE concentration is too high.	Determine the IC50 of your parental strain and start the ALE experiment at or below this concentration.[1][2]
The parental strain is exceptionally sensitive to 2-PE.	Consider using a more robust parental strain or performing an initial round of chemical mutagenesis (e.g., with EMS) to increase genetic diversity before starting the ALE.[1][2]	
The 2-PE tolerance of the population is not improving over successive transfers.	The incremental increase in 2- PE concentration is too large.	Reduce the step-size of the 2- PE concentration increase between transfers to allow for more gradual adaptation.
Insufficient population diversity.	Ensure a large enough population size is transferred at each step to maintain genetic diversity. Clonal interference can sometimes slow down adaptation.[7]	
The experiment has not run long enough.	ALE is a long-term process. Continue the experiment for more generations to allow for the accumulation of beneficial mutations.	
Contamination is observed in the culture.	Non-sterile technique during transfers.	Strictly adhere to aseptic techniques. Perform all transfers in a laminar flow hood.
Contaminated media or reagents.	Autoclave all media and use sterile, filtered 2-PE stock solutions. Regularly check for	



	contamination by plating on non-selective media.	
Difficulty identifying causative mutations from whole-genome sequencing data.	A large number of neutral or non-causative mutations.	Sequence multiple independent evolution lines and look for parallel mutations (mutations in the same genes or pathways across different lines).
Complex genetic basis for tolerance (polygenic trait).	Perform reverse engineering by introducing candidate mutations individually into the parental strain to validate their effect on 2-PE tolerance.[4][5] [6]	

Quantitative Data Summary

Table 1: Comparison of 2-PE Tolerance in Wild-Type vs.

Evolved Strains

Strain	Maximum Tolerated 2-PE (g/L)	Growth Rate Increase at 3.5 g/L 2-PE (%)	OD600 Increase at 3.5 g/L 2-PE (%)	Reference
Parental S. cerevisiae	~1.5	-	-	[1][2]
Evolved Strain 19-2	3.5	22%	86%	[4][5][6]
Evolved Strain C9	3.4	Not Reported	Not Reported	[1][2]
Evolved Strain AD032	3.2	Not Reported	Not Reported	[4]



Table 2: Physiological Changes in an Evolved Strain

with a Pdr1p Mutation

Physiological Parameter	Change in Evolved Strain vs. Parental	Reference
Unsaturated/Saturated Fatty Acid Ratio	42% Increase	[4][5][6]
Cell Membrane Damage	81% Decrease	[4][5][6]
Intracellular Ergosterol Content	72% - 101% Increase	[4][5][6]
Intracellular Reactive Oxygen Species (ROS)	38% Decrease	[4][5][6]
2-PE Production	11% - 16% Increase	[4][8]

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution by Serial Batch Transfer

This protocol outlines the general procedure for improving 2-PE tolerance in S. cerevisiae using serial batch transfers.

- 1. Preparation: a. Determine the Minimum Inhibitory Concentration (MIC) and IC50 of 2-PE for the parental yeast strain. b. Prepare sterile Yeast Extract Peptone Dextrose (YEPD) medium. c. Prepare a sterile stock solution of 2-PE.
- 2. Initial Inoculation: a. Inoculate the parental strain into YEPD medium containing an initial sub-lethal concentration of 2-PE (e.g., 1.5 g/L).[1][2] b. Incubate at 30°C with shaking (e.g., 200 rpm).[3]
- 3. Serial Transfers: a. Monitor the growth of the culture by measuring the optical density at 600 nm (OD600). b. When the culture reaches a target OD600 (e.g., OD600 of 8) within a defined period (e.g., 24 hours), transfer a small aliquot (e.g., 2% v/v) to a fresh YEPD medium.[3] c. In the fresh medium, slightly increase the concentration of 2-PE. The magnitude of the increase





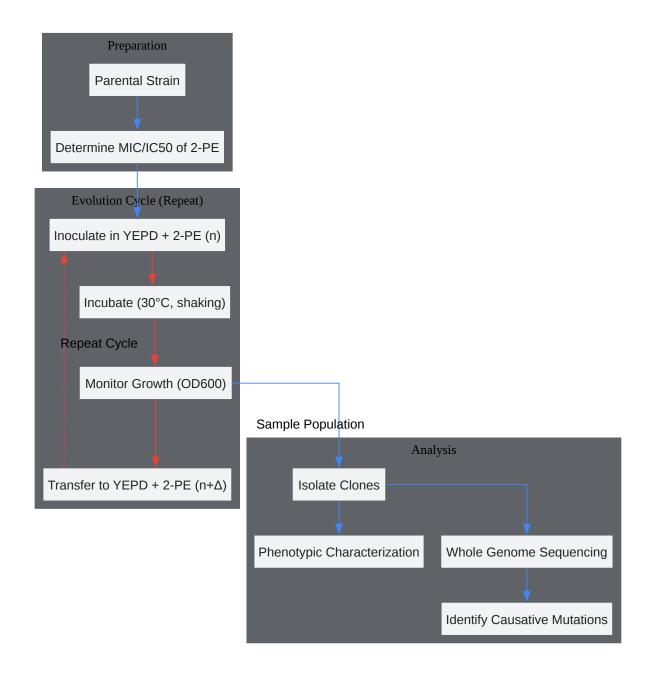


will depend on the population's response. d. Repeat this cycle of growth and transfer, progressively increasing the 2-PE concentration.

- 4. Strain Isolation and Banking: a. At regular intervals and at the end of the experiment, take samples from the evolving population. b. Isolate single colonies by plating on YEPD agar plates containing the corresponding 2-PE concentration. c. Create glycerol stocks of the population and isolated clones for long-term storage and future analysis.
- 5. Analysis: a. Characterize the phenotype of the evolved strains by measuring their growth rates and tolerance levels across a range of 2-PE concentrations. b. Perform whole-genome sequencing to identify mutations responsible for the enhanced tolerance. c. Conduct transcriptomic and metabolomic analyses to understand the physiological changes in the evolved strains.[1][8]

Visualizations

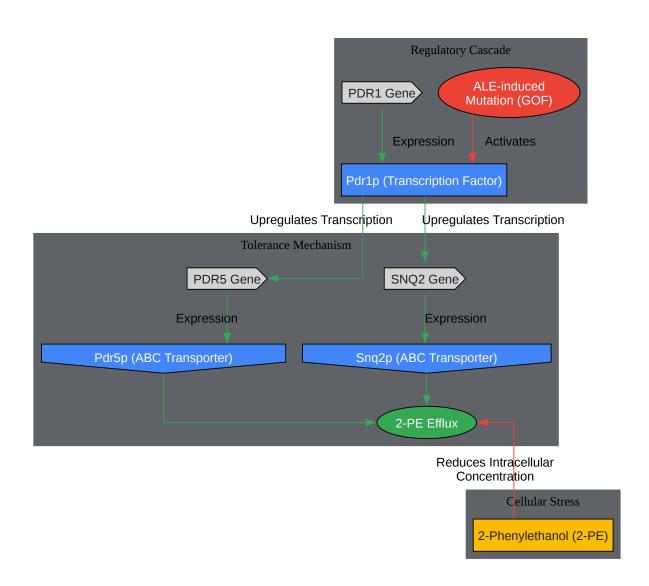




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Caption: Workflow for Adaptive Laboratory Evolution (ALE) of yeast.





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Caption: Pdr1p-mediated 2-PE tolerance signaling pathway.



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